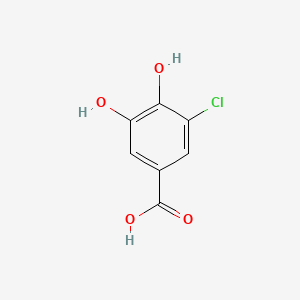
4-Fluorostyrene
Overview
Description
4-Fluorostyrene is an organic compound with the chemical formula C8H7F. It is a derivative of styrene, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is of significant interest due to its unique properties, which make it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Fluorostyrene, also known as atactic poly(this compound) (FPS), is the organic field effect transistors (OFETs) and non-volatile memories . FPS serves as a gate dielectric in these devices .
Mode of Action
FPS is a high-performance, optically transparent, and solution-processible polymer electret . It carries quasi-permanent neat charges . The deep bulk traps of FPS can stably accommodate charges . The electron and hole trap densities of FPS are increased by 29.6% and 9.6%, respectively, along with an increased trap energy over 0.1 eV, as compared to the model dielectric polystyrene .
Biochemical Pathways
The FPS film, processed from a solution, has a high sheet charge density of 6.8 × 10^12 cm^−2 . This high charge density contributes to the high dielectric strength, good thermal stability, and decreased leakage current . These properties make FPS an excellent gate dielectric for OFETs and non-volatile memories .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of FPS, we can discuss its properties that affect its performance and stability. FPS exhibits good thermal stability . Its hydrophobic nature prevents moisture invasion in ambient environments , contributing to its high environmental stability .
Result of Action
When FPS is used as a gate dielectric, OFETs can work with a high mobility of 11.2 cm^2 V^−1 s^−1 and on/off ratio of 10^7, along with a large memory window of 108 V . Furthermore, the memory stability of these devices is enhanced over one month during direct exposure to ambient air .
Action Environment
The action of FPS is influenced by environmental factors. Its hydrophobicity prevents moisture invasion, contributing to its high environmental stability . This means that FPS can maintain its performance and stability even in ambient environments .
Biochemical Analysis
Biochemical Properties
4-Fluorostyrene plays a significant role in biochemical reactions, particularly in the synthesis of polymers with specific properties. It interacts with various enzymes and proteins during polymerization processes. For instance, radical polymerization of this compound involves the formation of free radicals that initiate the polymerization process. The compound’s interaction with radical initiators and stabilizers, such as tert-butylcatechol, is crucial for controlling the polymerization rate and the molecular weight of the resulting polymer .
Cellular Effects
The effects of this compound on cellular processes are primarily studied in the context of its polymeric forms. Poly(this compound) has been shown to influence cell function by acting as a dielectric material in organic field-effect transistors (OFETs). The polymer’s ability to trap charges and its hydrophobic nature prevent moisture invasion, thereby enhancing the stability and performance of OFETs . These properties can indirectly affect cellular signaling pathways and gene expression by modulating the electronic environment of cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through radical polymerization. The fluorine atom in the para position enhances the stability of the resulting polymer by increasing the electron density on the benzene ring. This stabilization effect is crucial for the formation of high-performance dielectric materials. The interaction of this compound with radical initiators and stabilizers, such as tert-butylcatechol, plays a key role in controlling the polymerization process and the properties of the final polymer .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is typically stabilized with tert-butylcatechol to prevent premature polymerization. Over time, the stability of this compound can be affected by factors such as temperature and exposure to light. Studies have shown that the polymerized form of this compound, poly(this compound), exhibits high environmental stability, with minimal degradation observed over one month in ambient air .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its biological activity and toxicity. The presence of the fluorine atom can influence the metabolic flux and the levels of metabolites produced during the degradation of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, affecting its localization and distribution. The transport and distribution of this compound can influence its biological activity and the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within cells can affect its activity and function, particularly in the context of its polymeric forms used in electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorostyrene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with methyltriphenylphosphonium bromide, followed by a Wittig reaction to form this compound . Another method includes the radical polymerization of this compound to produce poly(this compound) .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Fluorostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Reduction reactions can convert this compound to 4-fluoroethylbenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 4-Fluoroethylbenzene.
Substitution: Various substituted fluorostyrenes depending on the reagent used.
Scientific Research Applications
4-Fluorostyrene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorostyrene
- 4-Bromostyrene
- 4-Methylstyrene
Comparison
4-Fluorostyrene is unique among its analogs due to the presence of the fluorine atom, which imparts distinct properties such as higher electronegativity and stronger carbon-fluorine bonds. These properties result in enhanced thermal stability and resistance to chemical degradation compared to 4-chlorostyrene and 4-bromostyrene . Additionally, the fluorine atom’s small size compared to chlorine and bromine allows for more efficient packing in polymer structures, leading to better material properties.
Properties
IUPAC Name |
1-ethenyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVTWJNGILGLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-47-8 | |
| Record name | Benzene, 1-ethenyl-4-fluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50193512 | |
| Record name | 4-Fluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-99-2 | |
| Record name | 4-Fluorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorostyrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3FH53DP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 4-fluorostyrene-based polymers?
A1: this compound can be readily polymerized and copolymerized using various methods, including free radical polymerization, atom transfer radical polymerization (ATRP), and anionic polymerization. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does the fluorine atom in this compound affect its reactivity compared to styrene?
A2: The fluorine atom's electronegativity influences the reactivity of this compound in radical copolymerizations. Studies show it generally exhibits lower reactivity compared to styrene, leading to a tendency for alternation in copolymers. [, ]
Q3: What spectroscopic techniques are commonly used to characterize this compound-based materials?
A3: Researchers commonly employ techniques like Infrared (IR), 1H and 13C-NMR, and 19F NMR to characterize the structure and composition of this compound-based polymers and copolymers. [, , , , , , , , , , , , ] Additionally, gel permeation chromatography (GPC) helps determine molecular weight and distribution. []
Q4: How does incorporating this compound affect the thermal properties of polymers?
A4: Introducing this compound into polymer chains generally increases the glass transition temperature (Tg) compared to unsubstituted polystyrene. This increase is attributed to the fluorine atom's influence on chain mobility and intermolecular interactions. [, , , , , , , , , , , , , ]
Q5: What are the potential applications of this compound-based materials in electronics?
A5: Poly(this compound) has shown promise as a high-performance dielectric material for organic field-effect transistors (OFETs) and non-volatile memories. Its high dielectric strength, good thermal stability, and ability to be processed into thin films make it suitable for these applications. []
Q6: How does the presence of fluorine affect the dielectric properties of poly(this compound)?
A6: The fluorine atom's high electronegativity contributes to the high dipole moment of this compound. This, in turn, influences the dielectric properties of poly(this compound), making it suitable for applications requiring high dielectric constants and low dielectric losses. [, ]
Q7: Can this compound-based materials be used in membrane technology?
A7: Yes, sulfonated poly(phenylene oxide) with grafted poly(this compound) side chains shows promise as proton-conducting membranes for fuel cells. The hydrophobic fluorinated side chains help create well-defined nanostructures within the membrane, enhancing proton conductivity. []
Q8: How is this compound used as a probe molecule in zeolite research?
A8: The acid-catalyzed oligomerization of this compound is utilized as a probe reaction to study the accessibility and strength of Brønsted acid sites within zeolites. The formation and location of different oligomeric carbocations provide insights into the pore structure and catalytic activity of zeolites. [, , , , ]
Q9: What role does this compound play in metal-catalyzed cross-coupling reactions?
A9: this compound has been identified as an effective additive in nickel- and cobalt-catalyzed cross-coupling reactions involving organometallic reagents and aryl halides. Its role is believed to be related to the stabilization of catalytic intermediates and facilitation of transmetalation steps. [, , ]
Q10: How have computational methods been employed to study this compound and its derivatives?
A10: Computational techniques like density functional theory (DFT) have been used to study various aspects of this compound, including its conformational analysis, molecular force field calculations, and understanding reaction mechanisms in catalytic processes. [, , , ]
Q11: How do substituents on the aromatic ring of this compound affect its reactivity?
A11: Studies on the copolymerization of this compound with other substituted styrenes reveal that electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it. [, , ] This knowledge is crucial for tailoring copolymer properties for specific applications.
Q12: How does the position of the fluorine atom influence the properties of fluorinated distyrylbenzene chromophores?
A12: Research on fluorinated distyrylbenzene derivatives shows that the position of fluorine substitution significantly affects the compound's absorption properties, fluorescence behavior, and solid-state packing arrangements. These findings highlight the importance of fluorine regiochemistry in designing materials with specific optoelectronic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


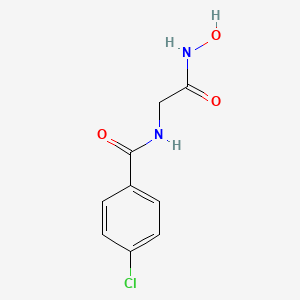
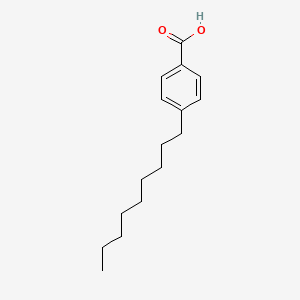


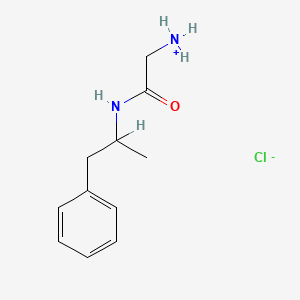
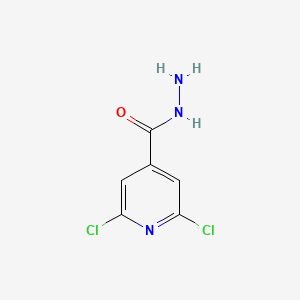
![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)
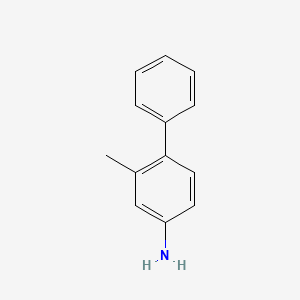
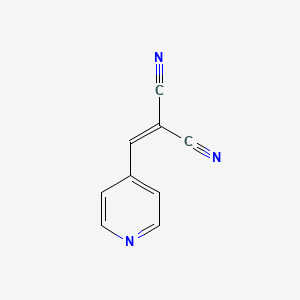
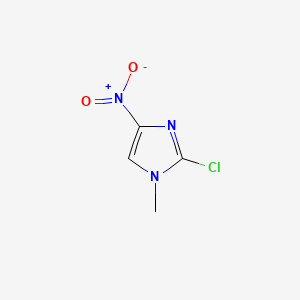
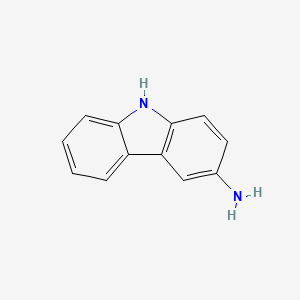
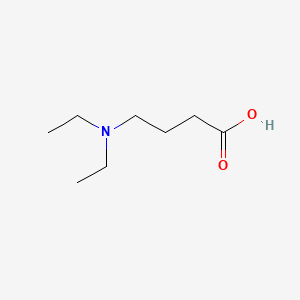
![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)
